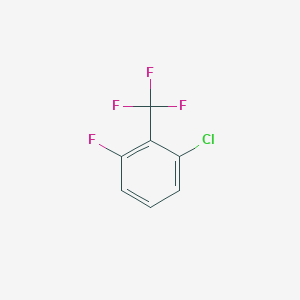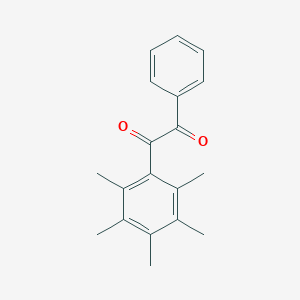![molecular formula C11H15N3O5 B024734 (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid CAS No. 102772-04-3](/img/structure/B24734.png)
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid, also known as MPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPA is a derivative of pyrimidine and is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that plays a crucial role in the de novo synthesis of pyrimidine nucleotides.
Aplicaciones Científicas De Investigación
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid has been extensively studied for its potential applications in various fields, including cancer treatment, autoimmune diseases, and viral infections. This compound has been shown to inhibit the proliferation of cancer cells by blocking the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division. This compound has also been shown to modulate the immune system by inhibiting the proliferation of T-lymphocytes, which play a crucial role in the pathogenesis of autoimmune diseases. Furthermore, this compound has been shown to inhibit the replication of several viruses, including hepatitis B and C viruses, human immunodeficiency virus (HIV), and influenza virus.
Mecanismo De Acción
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid exerts its pharmacological effects by inhibiting DHODH, an enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidine nucleotides. DHODH is a mitochondrial enzyme that converts dihydroorotate to orotate, which is then converted to uridine monophosphate (UMP) and subsequently to other pyrimidine nucleotides. This compound binds to the active site of DHODH and blocks the conversion of dihydroorotate to orotate, thereby inhibiting the de novo synthesis of pyrimidine nucleotides.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, modulation of the immune system, and inhibition of viral replication. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid in lab experiments is its high potency and specificity for DHODH inhibition. This compound has been shown to have a low toxicity profile and can be administered orally or intravenously. However, this compound has some limitations, including its poor solubility in water, which can affect its bioavailability. This compound also has a short half-life, which can limit its therapeutic efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid. One potential direction is to develop more potent and selective DHODH inhibitors that can overcome the limitations of this compound. Another direction is to investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and metabolic disorders. Furthermore, future studies should focus on elucidating the molecular mechanisms underlying the pharmacological effects of this compound and identifying the potential biomarkers for predicting the response to this compound treatment.
Métodos De Síntesis
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid is synthesized from 5-methyluracil, which is reacted with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields this compound as a white crystalline solid with a purity of over 99%.
Propiedades
Número CAS |
102772-04-3 |
|---|---|
Fórmula molecular |
C11H15N3O5 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C11H15N3O5/c1-5-4-14(11(19)13-8(5)15)7(3)9(16)12-6(2)10(17)18/h4,6-7H,1-3H3,(H,12,16)(H,17,18)(H,13,15,19)/t6-,7?/m0/s1 |
Clave InChI |
WVFIOJLOGSZBSO-PKPIPKONSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)C(C)C(=O)N[C@@H](C)C(=O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C(C)C(=O)NC(C)C(=O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C(C)C(=O)NC(C)C(=O)O |
Sinónimos |
poly-2-(2-(thymin-1-yl)propanamido)propenoic acid PTPPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



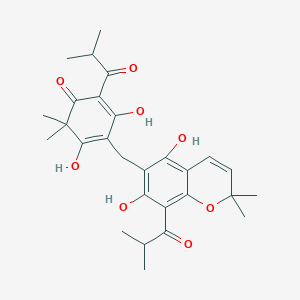
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)

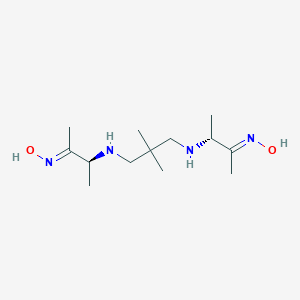
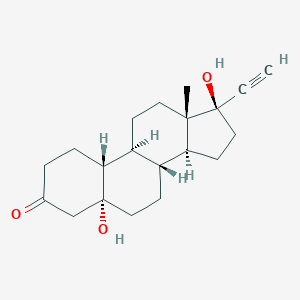
![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)

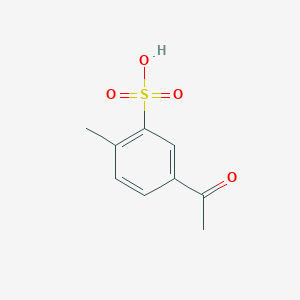
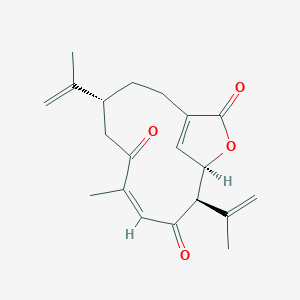
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)
